butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine
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Overview
Description
Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine: is a chemical compound with the molecular formula C10H18ClF2N3 and a molecular weight of 253.72 g/mol This compound features a pyrazole ring substituted with a difluoroethyl group and a butylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the reaction of 1-(2,2-difluoroethyl)-1H-pyrazole with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine can undergo oxidation reactions, typically in the presence of strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: This compound can also be reduced under appropriate conditions, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the butylamine side chain are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or NaBH4.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .
Scientific Research Applications
Chemistry: In chemistry, butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of difluoroethyl and pyrazole derivatives on biological systems. It can serve as a model compound for investigating the interactions of similar molecules with biological targets .
Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group and pyrazole ring are likely to play key roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}amine: This compound is structurally similar but differs in the position of the pyrazole substitution.
Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl}amine: Another similar compound with a different substitution pattern on the pyrazole ring.
Uniqueness: Butyl{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group adds to its distinctiveness, potentially enhancing its stability and interactions with molecular targets .
Properties
Molecular Formula |
C10H18ClF2N3 |
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Molecular Weight |
253.72 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]butan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H17F2N3.ClH/c1-2-3-5-13-7-9-4-6-15(14-9)8-10(11)12;/h4,6,10,13H,2-3,5,7-8H2,1H3;1H |
InChI Key |
FDOUXRGXWMAXQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=NN(C=C1)CC(F)F.Cl |
Origin of Product |
United States |
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